molecular formula C8H9BrClN B8048071 (1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl

(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl

Cat. No.: B8048071
M. Wt: 234.52 g/mol
InChI Key: VYWSQZUPZFAQCQ-YFKPBYRVSA-N
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Description

(1S)-1-(4-Bromo-3-chlorophenyl)ethylamine HCl is a chiral ethylamine hydrochloride derivative featuring a halogenated aromatic ring. The compound’s structure includes a bromine atom at the para position and a chlorine atom at the meta position on the phenyl ring. Halogen substituents are known to enhance binding affinity in drug-receptor interactions, making this compound of interest in pharmaceutical research .

Properties

IUPAC Name

(1S)-1-(4-bromo-3-chlorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWSQZUPZFAQCQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-chlorobenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Dehalogenated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the phenyl ring or core heterocyclic systems:

Table 1: Structural Comparison

Compound Name Substituents/Ring System Molecular Formula Molar Mass (g/mol)
Target: (1S)-1-(4-Bromo-3-chlorophenyl)ethylamine HCl 4-Br, 3-Cl C₈H₁₀BrCl₂N 295.44*
(1S)-1-(4-Bromo-3-fluorophenyl)ethylamine HCl 4-Br, 3-F C₈H₁₀BrClFN 254.53
(1S)-1-(3-Chloro-4-methylphenyl)ethylamine HCl 3-Cl, 4-Me C₉H₁₃Cl₂N 206.11
(1S)-1-(4-Fluoro-3-methylphenyl)ethylamine HCl 4-F, 3-Me C₉H₁₂ClFN* ~223.6*
(1S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethylamine HCl Heterocyclic imidazo[1,2-a]pyridine C₉H₁₁N₃·HCl 197.66*

*Calculated values where data were unavailable.

Key Observations :

  • Halogen vs.
  • Heterocyclic vs. Phenyl Core: The imidazo[1,2-a]pyridine system in introduces nitrogen atoms, enhancing hydrogen-bonding capacity and basicity (pKa 8.31) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) pKa Storage Conditions
Target Compound N/A N/A N/A N/A
(1S)-1-(4-Bromo-3-fluorophenyl)ethylamine HCl N/A N/A N/A Sealed, dry, Room Temperature
(1S)-1-(3-Chloro-4-methylphenyl)ethylamine HCl 1.095 238.6 N/A N/A
(1S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethylamine HCl 1.22 N/A 8.31 N/A

Key Observations :

  • Lipophilicity : The methyl-substituted analog () has a predicted LogP of 4.17, indicating higher lipophilicity than halogenated analogs, which may improve membrane permeability .
  • Stability : Bromine and chlorine substituents (target and ) likely increase molecular rigidity and thermal stability compared to fluorine analogs.

Research and Application Insights

  • Halogenated Analogs : Bromine and chlorine in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in COX-2 inhibitors and kinase modulators .
  • Methyl Substitution : Methyl groups () are often used to modulate metabolic stability and bioavailability in lead optimization .

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